![molecular formula C18H31N5O2 B5641317 N~3~-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5641317.png)
N~3~-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic precursors to the final product through intermediate stages. For example, the synthesis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a similar structure, utilizes the AM1 molecular orbital method for conformational analysis and involves competitive displacement of radioligands from cannabinoid receptors in a rat brain membrane preparation (Shim et al., 2002).
Molecular Structure Analysis
Molecular structure investigations often employ X-ray crystallography combined with Hirshfeld and DFT calculations, as seen in the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This method helps in understanding the intermolecular interactions and the molecular packing of the compounds, providing insights into their chemical behavior and potential interactions (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest could include nucleophilic substitution reactions, cycloadditions, and rearrangements. For instance, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves ANRORC rearrangement, showcasing the complex reactivity of such compounds (Ledenyova et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-N-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O2/c1-6-23-14(3)16(13(2)20-23)9-10-19-17(24)15-8-7-11-22(12-15)18(25)21(4)5/h15H,6-12H2,1-5H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEMPIAPRDLYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CCNC(=O)C2CCCN(C2)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide |
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